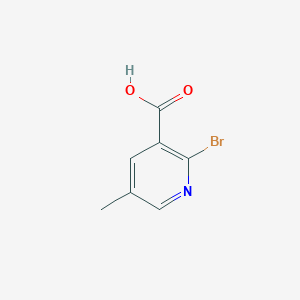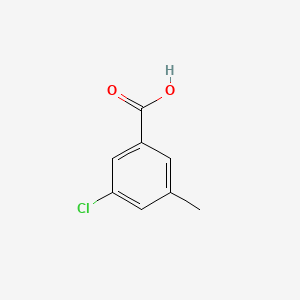
Allyl 4-aminobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Allyl 4-aminobenzoate involves several steps. In one approach, tetracaine and pramocaine serve as lead compounds for designing benzoate derivatives. The target molecule is modified through bioisostere formation and alkyl group modifications. A total of 16 compounds are synthesized using a route with high total yields, mild conditions, and simple operations. The synthesis steps include alkylation, esterification, and additional alkylation .
Aplicaciones Científicas De Investigación
1. Fungicide Analysis in Agriculture
- Application : A study developed a monoclonal antibody-based enzyme-linked immunosorbent assay for analyzing the fungicide 2-allylphenol in strawberry fruits. The analysis involved derivatizing 2-allylphenol with 4-aminobenzoic acid, demonstrating the utility of 4-aminobenzoic acid in enhancing the detection sensitivity of fungicides in agricultural products (Xia et al., 2010).
2. Catalysis in Organic Chemistry
- Application : Para-Aminobenzoic acid, a compound related to Allyl 4-aminobenzoate, was used to create manganese and cobalt salts supported on silica gel. These salts catalyzed the conversion of allylic and benzylic alcohols to carbonyl compounds, highlighting the role of aminobenzoic acid derivatives in facilitating organic transformations (Hashemi & Chazanfari, 1994).
3. Heterogeneous Catalysis
- Application : A study on the heterogenization of chiral 4-oxazolinylaniline ligands, synthesized from 4-aminobenzoic acid, grafted onto mesoporous silica MCM-41. These ligands were used in copper-catalyzed asymmetric allylic oxidation, demonstrating a novel application in asymmetric catalysis (Samadi et al., 2016).
4. Electrochemical Sensing and Nanocomposites
- Application : 4-Aminobenzoic acid was used in the development of an electrochemical immunosensor for aflatoxin B1. This involved creating a hybrid nanocomposite with reduced graphene oxide, demonstrating the potential of aminobenzoic acid derivatives in electrochemical sensing applications (Shi et al., 2020).
5. Modification of Electrodes
- Application : 4-Aminobenzoic acid was covalently grafted on a glassy carbon electrode, which was then used for sensing paracetamol. This indicates the utility of aminobenzoic acid derivatives in modifying electrode surfaces to enhance their sensing capabilities (Yang et al., 2012).
Mecanismo De Acción
As a local anesthetic, Allyl 4-aminobenzoate acts on nerve endings and nerve trunks. It reversibly blocks the conduction of nerve impulses, resulting in local anesthesia without affecting consciousness. By binding to specific parts of sodium ion channels on nerve membranes, it reduces sodium ion passage and excitability, leading to pain relief during minor surgical procedures .
Propiedades
IUPAC Name |
prop-2-enyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUGZNGGNESST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517419 | |
| Record name | Prop-2-en-1-yl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62507-78-2 | |
| Record name | Prop-2-en-1-yl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)


![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)




